(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride
CAS No.: 2768300-47-4
VCID: VC11569174
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
Synthesis MethodsThe synthesis of amino acid derivatives often involves multi-step organic synthesis techniques. Common methods include:
For compounds with similar structures, such as (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid, synthesis involves techniques like halogen-metal exchange, directed ortho-metallation, and palladium-catalyzed cross-coupling reactions. Biological ActivityWhile specific biological activity data for (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is scarce, compounds with similar structures are known to have potential applications in metabolic pathways and enzyme interactions. For instance, 2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is noted to behave similarly to alanine, influencing protein synthesis and blood glucose regulation. Research Findings and Future DirectionsResearch on amino acid derivatives with pyrimidine or pyridine moieties often focuses on their potential neurological and antimicrobial properties. For example, (2S)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid has been studied for its effects on neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Future research directions for compounds like (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride could include:
|
---|---|
CAS No. | 2768300-47-4 |
Product Name | (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride |
Molecular Formula | C7H11Cl2N3O2 |
Molecular Weight | 240.08 g/mol |
IUPAC Name | (2S)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1 |
Standard InChIKey | BWGNEFBRWGTIAM-ILKKLZGPSA-N |
Isomeric SMILES | C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES | C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl |
Purity | 95 |
PubChem Compound | 165993442 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume